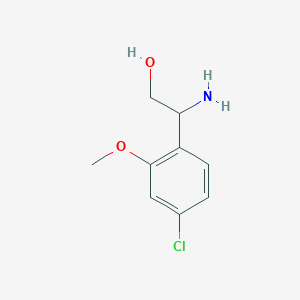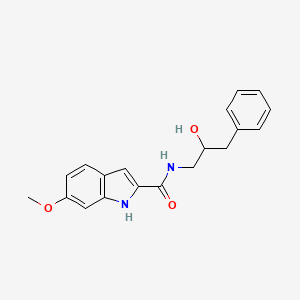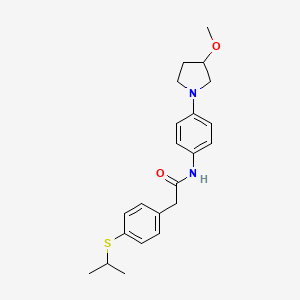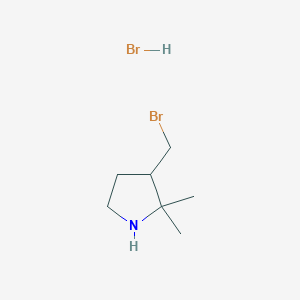
2-Amino-2-(4-chloro-2-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(4-chloro-2-methoxyphenyl)ethanol, also known as tramadol, is a synthetic opioid analgesic that is commonly used for the management of moderate to severe pain. It was first synthesized in 1962 by the German pharmaceutical company Grünenthal GmbH and has since become one of the most widely prescribed pain medications in the world. In
科学的研究の応用
Combinatorial Synthesis in Cancer Research
The compound 2-Amino-2-(4-chloro-2-methoxyphenyl)ethanol has been used in the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives. These derivatives have been evaluated for their anticancer properties, particularly against human breast and colon cancer cell lines. A method involving alkaline water–ethanol was used for the synthesis, adhering to green chemistry principles (Patravale et al., 2014).
Synthesis of Optically Active Compounds
Optically active amino alcohols, including compounds related to this compound, have been synthesized via asymmetric transfer hydrogenation of corresponding amino ketones. These compounds are significant for the production of various drug intermediates, and their synthesis achieved high enantiomeric excesses and excellent yields (Xu et al., 2010).
Biocatalytic Production in Drug Intermediates
The biocatalytic production of enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, structurally similar to this compound, has been optimized using Lactobacillus senmaizuke. This compound is crucial for the synthesis of antihistamines and other drug intermediates. The study achieved over 99% conversion and enantiomeric excess (Kavi et al., 2021).
Receptor Differentiation in Pharmacology
Structural modifications of compounds like this compound have been studied to understand their impact on sympathomimetic activity. This research contributes to the differentiation of β-receptor types, which is significant in the field of pharmacology and drug design (Lands et al., 1967).
Drug Synthesis and Antimicrobial Activity
New pyridine derivatives have been synthesized using 2-amino substituted benzothiazoles and related compounds, demonstrating variable antimicrobial activity against bacteria and fungi. These findings are important for the development of new antimicrobial agents (Patel et al., 2011).
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit membrane perturbing and intracellular activities . This suggests that 2-Amino-2-(4-chloro-2-methoxyphenyl)ethanol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been associated with a wide range of biological activities , suggesting that this compound might have diverse molecular and cellular effects.
特性
IUPAC Name |
2-amino-2-(4-chloro-2-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQXBBXUWXPXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464109.png)
![3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2464110.png)


![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2464114.png)

![1-(1,3-benzoxazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2464116.png)
![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2464118.png)
![N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B2464120.png)


![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B2464126.png)
![2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2464127.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2464130.png)